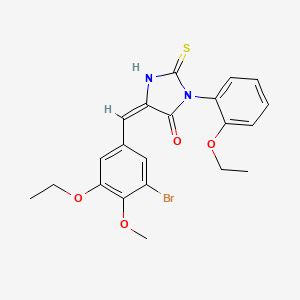

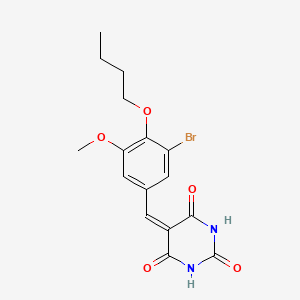

![molecular formula C15H12N4O4 B4711786 7-(3-硝基苯基)吡唑并[1,5-a]嘧啶-3-羧酸乙酯](/img/structure/B4711786.png)

7-(3-硝基苯基)吡唑并[1,5-a]嘧啶-3-羧酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and related compounds involves several key steps, including the reaction of precursors under specific conditions to form the desired heterocyclic systems. For instance, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is synthesized by reacting 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline with arylidene ethyl cyanoacetate, which can then be transformed into related fused heterocyclic systems via reaction with various reagents (Youssef et al., 2013).

Molecular Structure Analysis

The molecular structure of ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and similar compounds has been detailed through crystallographic studies, revealing intramolecular and intermolecular hydrogen bonding that contributes to their stability and reactivity. For example, compounds related to the core structure have demonstrated distinct molecular arrangements characterized by intramolecular N-H...O hydrogen bonds, contributing to their chemical and biological properties (Wu et al., 2005).

Chemical Reactions and Properties

This class of compounds undergoes various chemical reactions, transforming into different heterocyclic systems with potential biological activities. The synthesis process often involves cyclization reactions, substitution, and the introduction of various functional groups, which significantly affect their chemical properties and biological activities. The reactivity of these compounds is explored through the synthesis of novel heterocycles derived from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, demonstrating their versatile chemical behavior (Youssef et al., 2011).

科学研究应用

合成与表征

- 该化合物用于合成衍生自吡唑并[1,5-a]嘧啶的新重氮染料。这些染料已被表征为具有溶剂变色性质和抗菌自由基清除活性,对革兰氏阳性菌和革兰氏阴性菌甚至真菌均表现出活性(Şener et al., 2017)。

抗菌和抗氧化特性

- 已研究了衍生自吡唑并[1,5-a]嘧啶的化合物(包括7-(3-硝基苯基)吡唑并[1,5-a]嘧啶-3-羧酸乙酯)的抗菌特性。它们已显示出对各种类型的细菌和真菌的有效性,并且具有抗氧化潜力,在某些情况下通常超过维生素 C 的活性(Şener et al., 2017)。

生物活性和潜在治疗应用

- 已经研究了相关化合物的合成和生物活性,例如 7-氨基-3-(3-甲基-5-氧代-1-苯基-2-吡唑啉-4-基)-5-芳基-5H-噻唑并[3,2-a]嘧啶-6-羧酸乙酯。这些研究表明了一系列潜在的治疗应用,包括抗肿瘤特性和对各种细菌和真菌菌株的活性(Youssef et al., 2013)。

合成和细胞毒活性

- 吡唑并[1,5-a]嘧啶和相关的席夫碱已被合成并研究了它们对几种人癌细胞系的体外细胞毒活性。这证明了这些化合物在开发新型抗癌剂中的潜力(Hassan et al., 2015)。

农业应用

- 三氟甲基化的吡唑并[1,5-a]嘧啶衍生物已被探索为单子叶植物狗尾草的潜在抑制剂,表明它们在农业应用中的用途,特别是作为除草剂(Wu et al., 2006)。

抗结核剂

- 已合成 5-甲基-7-(噻吩-2-基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸乙酯及其类似物,并评估了其结核抑制作用。这项研究突出了吡唑并[1,5-a]嘧啶衍生物在开发新的结核病治疗方法中的潜力(Titova et al., 2019)。

非甾体抗炎药

- 对吡唑并[1,5-a]嘧啶-7-酮的研究表明它们可能成为一类新的非甾体抗炎药 (NSAID)。包括 7-(3-硝基苯基)吡唑并[1,5-a]嘧啶-3-羧酸乙酯在内的这些化合物已被发现具有显着的抗炎特性,而没有与传统 NSAID 相关的典型溃疡活性(Auzzi et al., 1983)。

作用机制

Target of Action

Related pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Furthermore, they reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

未来方向

属性

IUPAC Name |

ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4/c1-2-23-15(20)12-9-17-18-13(6-7-16-14(12)18)10-4-3-5-11(8-10)19(21)22/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUONVENNSWEYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

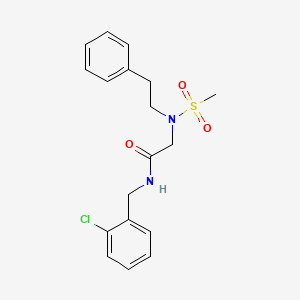

![1-[4-(benzyloxy)phenyl]-4-[(2-chlorophenyl)acetyl]piperazine](/img/structure/B4711715.png)

![N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4711723.png)

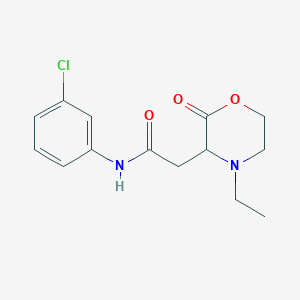

![4-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4711742.png)

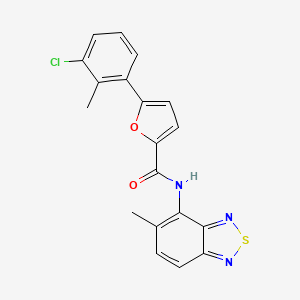

![ethyl 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4711751.png)

![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4711767.png)

![3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4711768.png)

![1-{[5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]carbonyl}-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4711771.png)

![3-[(4-bromo-3-chlorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4711784.png)

![4-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4711800.png)